molecular formula C6H15ClN2O B1429958 N-methyl-4-(methylamino)butanamide hydrochloride CAS No. 1121527-44-3

N-methyl-4-(methylamino)butanamide hydrochloride

Cat. No.: B1429958
CAS No.: 1121527-44-3
M. Wt: 166.65 g/mol
InChI Key: MOWJCCMTOONXKZ-UHFFFAOYSA-N
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Description

N-methyl-4-(methylamino)butanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-(methylamino)butanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-(methylamino)butanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-4-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJCCMTOONXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of N-methyl-4-(methylamino)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Impurity Profile Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

N-methyl-4-(methylamino)butanamide hydrochloride (CAS: 1121527-44-3) is a secondary amine-amide derivative structurally related to Gamma-Aminobutyric Acid (GABA) and N-Methyl-2-pyrrolidone (NMP). While often encountered as a degradation product or synthetic impurity in the manufacturing of NMP-solvated pharmaceuticals, it possesses distinct pharmacological potential as a functionalized GABA analog.

This guide analyzes its physicochemical properties, formation pathways via lactam ring-opening, and analytical characterization, providing a robust framework for researchers encountering this moiety in drug development or process validation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound consists of a butyric acid backbone terminated by a secondary methyl amide at position 1 and a secondary methyl amine at position 4. The hydrochloride salt form improves stability and water solubility compared to the free base.

Table 1: Physicochemical Specifications
PropertyData
IUPAC Name N-methyl-4-(methylamino)butanamide hydrochloride
Common Synonyms N,N'-Dimethyl-GABA-amide HCl; NMP-open chain diamide
CAS Number 1121527-44-3
Molecular Formula

Molecular Weight 166.65 g/mol (Salt); 130.19 g/mol (Free Base)
Physical State White to off-white hygroscopic solid
Solubility High (Water, Methanol); Low (Hexane, Toluene)
pKa (Calculated) ~10.5 (Amine), ~15 (Amide)
SMILES CNCCCC(=O)NC.Cl

Structural Analysis & Reactivity

Molecular Architecture

The molecule is characterized by two nitrogenous centers with distinct electronic environments:

  • Distal Amine (

    
    ):  A basic secondary amine (
    
    
    
    ). In the hydrochloride form, this nitrogen is protonated (
    
    
    ), serving as the primary site for ionic interactions and water solubility.
  • Proximal Amide (

    
    ):  A neutral, resonance-stabilized N-methyl amide. This bond is resistant to hydrolysis under physiological conditions but can degrade under harsh acidic/basic forcing conditions.
    
Relationship to N-Methyl-2-Pyrrolidone (NMP)

This compound represents the aminolytic ring-opened product of NMP. In industrial settings using NMP as a solvent, the presence of methylamine (as a reagent or contaminant) can lead to the formation of this impurity via nucleophilic attack on the lactam carbonyl.

Synthesis & Formation Pathways[2][4][5][6][7][8]

Understanding the genesis of this compound is critical for process control. It arises primarily through two distinct pathways: Nucleophilic Ring Opening (Impurity Pathway) and Direct Linear Synthesis (Targeted Pathway).

Pathway A: Aminolysis of NMP (Impurity Formation)

When N-Methyl-2-pyrrolidone (NMP) is exposed to methylamine, particularly at elevated temperatures or high pressure, the amine nucleophile attacks the carbonyl carbon of the lactam ring. This results in ring opening, yielding the diamide structure. This reaction is reversible but driven forward by excess amine.

Pathway B: Linear Synthesis (Targeted)

For analytical standard preparation, a linear approach using 4-chlorobutyryl chloride is preferred to avoid equilibrium issues.

  • Acylation: 4-Chlorobutyryl chloride reacts with methylamine (controlled equivalents) to form N-methyl-4-chlorobutanamide.

  • Amination: Substitution of the terminal chloride with excess methylamine yields the target product.

Visualization: Formation Mechanism

The following diagram illustrates the mechanistic divergence between the NMP ring-opening event and the linear synthetic route.

G cluster_0 Pathway A: Impurity Formation (NMP Solvent) NMP N-Methyl-2-pyrrolidone (Cyclic Lactam) Inter Tetrahedral Intermediate NMP->Inter Nucleophilic Attack (Heat/Pressure) MA Methylamine (Nucleophile) MA->Inter Target N-methyl-4-(methylamino)butanamide (Target Structure) Inter->Target Ring Opening GBL 4-Chlorobutyryl Chloride (Linear Precursor) GBL->Target 1. Amidation 2. Amination (SN2)

Caption: Figure 1. Mechanistic pathways showing the formation via NMP ring-opening (Pathway A) and linear synthesis (Pathway B).

Analytical Profiling

To distinguish this compound from related impurities (e.g., 4-(methylamino)butanoic acid), specific spectroscopic markers must be identified.

Proton NMR ( -NMR) Characteristics

In


, the molecule exhibits a distinct loss of symmetry compared to NMP.
  • 
     ~2.7 ppm (Singlet, 3H):  N-Methyl group attached to the amine  (shifts depending on pH/protonation).
    
  • 
     ~2.8 ppm (Singlet, 3H):  N-Methyl group attached to the amide  (distinct rotamers may be visible).
    
  • 
     ~3.0 ppm (Triplet, 2H):  Methylene protons adjacent to the amine (
    
    
    
    ).
  • 
     ~2.3 ppm (Triplet, 2H):  Methylene protons adjacent to the carbonyl (
    
    
    
    ).
  • 
     ~1.9 ppm (Quintet, 2H):  Central methylene protons (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Parent Ion

    
    :  m/z 131.1
    
  • Key Fragments:

    • Loss of Methylamine (

      
      ): m/z ~100
      
    • Cleavage of Amide bond: Characteristic butyryl fragments.

Handling, Safety, and Stability

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

  • Solution Stability: Aqueous solutions are stable at neutral pH. At pH > 12, the free base may undergo slow cyclization back to NMP or hydrolysis to the acid, depending on temperature.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust.

Biological & Pharmaceutical Context

GABA Analog Potential

Structurally, the compound is a dimethylated analog of GABA (Gamma-Aminobutyric Acid).

  • GABA:

    
    
    
  • Target:

    
    
    

The methylation of the amine and the conversion of the acid to an N-methyl amide significantly increases lipophilicity compared to native GABA. This modification potentially enhances Blood-Brain Barrier (BBB) permeability, making it a scaffold of interest for neuroactive drug design [1].

Prodrug Linker Chemistry

The N-methyl-amide moiety is metabolically more stable than a standard amide but can still be cleaved by specific amidases. This structure is explored in prodrug strategies to mask the polarity of GABA-ergic pharmacophores [2].

References

  • PubChem. (n.d.). N-methyl-4-(methylamino)butanamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]1]

  • Google Patents. (2019). WO2019137381A1 - Prodrugs of ketamine, compositions and uses thereof.

Sources

Thermodynamic Stability of N-methyl-4-(methylamino)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of N-methyl-4-(methylamino)butanamide hydrochloride is governed by a critical competition between its linear ionic lattice energy and the entropic drive toward intramolecular cyclization.[1] While the hydrochloride salt form provides kinetic protection against degradation in the solid state, this compound possesses an inherent "molecular time bomb": the propensity to cyclize into the highly stable lactam, N-methyl-2-pyrrolidone (NMP) , releasing methylamine.

This guide details the physicochemical mechanisms driving this instability, provides a self-validating experimental framework for characterization, and outlines storage protocols to maximize shelf-life.[1]

Chemical Identity & Structural Analysis

To understand the stability profile, we must first deconstruct the molecular architecture. This compound is a linear aliphatic amide with a secondary amine terminus.

FeatureSpecificationStability Implication
IUPAC Name N-methyl-4-(methylamino)butanamide HClCore tracking entity.[1]
Molecular Formula

Salt form is critical for stability.
Functional Group A Secondary Amine (

)
Nucleophile: The degradation initiator.[1]
Functional Group B Secondary Amide (

)
Electrophile: The degradation target.[1]
Linker Propyl chain (3 carbons)Spacer: Perfect length for 5-membered ring formation.[1]
The Protonation Switch

In its hydrochloride form, the terminal secondary amine is protonated (


).[1] This positive charge effectively "locks" the nitrogen's lone pair, rendering it non-nucleophilic. Thermodynamic stability is strictly maintained only as long as this proton remains bound. 

Thermodynamic Degradation Pathways

The stability profile is dominated by two pathways: Intramolecular Cyclization (Major) and Hydrolysis (Minor) .

Pathway A: Intramolecular Cyclization (The "Lactam Driver")

This is the primary degradation vector. The molecule is structurally homologous to


-amino acids (like GABA).[1][2] In solution or in the presence of moisture, the ammonium proton enters an equilibrium state, exposing the free amine.
  • Mechanism: The terminal amine nitrogen attacks the amide carbonyl carbon.

  • Transition State: A tetrahedral intermediate forms.

  • Collapse: The intermediate collapses to expel methylamine (

    
    ).
    
  • Product: N-methyl-2-pyrrolidone (NMP) .

Thermodynamic Reality: The formation of the 5-membered lactam (NMP) is energetically highly favorable due to the low ring strain and the gain in entropy (releasing a small gas molecule, methylamine).

Pathway B: Amide Hydrolysis

Under strong acidic or basic conditions (non-neutral pH), the amide bond can hydrolyze directly to form 4-(methylamino)butanoic acid (N-methyl-GABA) and methylamine.[1] However, the activation energy (


) for cyclization is generally lower than for intermolecular hydrolysis in this specific structural motif.
Visualization: Degradation Logic Flow

The following diagram illustrates the competing pathways and the critical role of the hydrochloride counter-ion.

StabilityPathways Salt HCl Salt Form (Solid State / Stable) FreeBase Free Base Equilibrium (Moisture/Solution) Salt->FreeBase Deliquescence / pH > 7 Hydrolysis Product B: N-methyl-GABA (Acid Hydrolysis) Salt->Hydrolysis Strong Acid / Heat (Slow) TS Tetrahedral Intermediate FreeBase->TS Intramolecular Attack (Fast) NMP Product A: N-methyl-2-pyrrolidone (Thermodynamic Sink) TS->NMP Expulsion of Methylamine

Caption: Kinetic pathway showing the transition from the stable salt form to the thermodynamically favored lactam (NMP) upon exposure to moisture or base.

Solid-State Thermodynamics & Hygroscopicity[1]

For the hydrochloride salt, the Lattice Energy is the primary barrier against degradation.

The Hygroscopicity Risk

Amine hydrochloride salts are notoriously hygroscopic.

  • Mechanism: Water adsorption disrupts the crystal lattice.

  • Consequence: Once the solid creates a localized saturated solution (deliquescence), the pH locally may shift, or simply provide the medium for proton transfer.

  • Auto-Catalysis: The byproduct of cyclization is methylamine (a base).[1] As degradation begins, the released methylamine can deprotonate remaining starting material, accelerating the degradation rate (autocatalysis).

Critical Parameter: The Critical Relative Humidity (CRH) . Below this humidity, the salt remains kinetically stable. Above it, degradation accelerates exponentially.

Experimental Characterization Protocols

To validate the stability profile of N-methyl-4-(methylamino)butanamide HCl, do not rely on generic standard operating procedures. Use this targeted workflow designed to detect lactamization.

Protocol A: Forced Degradation (Stress Testing)

Purpose: Determine the dominant degradation pathway and validate analytical methods.

  • Preparation: Dissolve compound at 1 mg/mL in three buffers: 0.1M HCl, 50mM Phosphate (pH 7.0), and 0.1M NaOH.

  • Stress: Incubate at 60°C for 24 hours.

  • Analysis: HPLC-UV/MS.

    • Expectation:

      • Acid: Minor hydrolysis to N-methyl-GABA.[1]

      • Neutral/Base: Rapid conversion to NMP (Peak at RRT ~1.2 depending on column) and loss of parent.

  • Verification: Confirm NMP identity using a reference standard (NMP is commercially available).

Protocol B: Solid-State Hygroscopicity (DVS)

Purpose: Establish storage limits.[1]

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C.
  • Step Size: 10% RH increments, equilibrium criterion

    
    .
    
  • Output: Identify the mass increase onset. If mass increases >20% at 80% RH, the compound is deliquescent.

  • Post-Analysis: Analyze the sample after DVS by HPLC. If NMP is present, moisture-induced cyclization is confirmed.[1]

Protocol C: Arrhenius Kinetics (Shelf-Life Prediction)

Purpose: Calculate Activation Energy (


).[1]
  • Setup: Seal solid samples in varying humidity chambers (controlled via saturated salt solutions: 60% and 75% RH) at three temperatures (40°C, 50°C, 60°C).

  • Sampling: T=0, 1, 2, 4, 8 weeks.

  • Plot:

    
     vs 
    
    
    
    .
  • Calculation: Use the Arrhenius equation to extrapolate

    
     at 25°C.
    
Experimental Workflow Diagram

ExperimentalWorkflow Sample Raw Material (HCl Salt) DVS DVS Analysis (Hygroscopicity) Sample->DVS Stress Stress Testing (pH 1, 7, 13 @ 60°C) Sample->Stress HPLC HPLC-MS Analysis DVS->HPLC Stress->HPLC Decision Is NMP Detected? HPLC->Decision Data Data Output Decision->Data Yes: Cyclization Pathway Decision->Data No: Hydrolysis Pathway

Caption: Step-by-step characterization workflow to distinguish between moisture sensitivity and pH-dependent cyclization.

Data Interpretation & Storage Recommendations

Interpreting the Data

When analyzing your stability data, use the following reference table to categorize the risk.

ObservationInterpretationAction Required
NMP detected in solid state (t=3mo) Moisture barrier failure.[1]Switch to Alu/Alu blister or glass vial with desiccant.
Mass gain > 5% in DVS Hygroscopic.Process in dehumidified environment (<40% RH).
Degradation at pH 7.0 (Solution) Intrinsic instability of free base.Formulation must be buffered to pH < 5.0.
Storage Strategy

Based on the thermodynamic propensity for cyclization:

  • Temperature: Store at 2-8°C (Refrigerated) to reduce thermal energy available for the cyclization activation barrier.

  • Moisture: Desiccant is mandatory. The HCl salt must remain anhydrous to prevent proton transfer.

  • Formulation: If in solution, maintain acidic pH (pH 3.0–4.5). Avoid neutral or basic buffers entirely.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

  • Angelov, P., et al. "4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides."[1][3][4] Molbank, 2021(3), M1266.[4] (Demonstrates the thermodynamics of amino-amide cyclization).

  • Santa Cruz Biotechnology. "Methyl 4-(methylamino)butanoate hydrochloride Product Data." (Structural analogue data for physical properties). [5]

  • Organic Chemistry Portal. "Synthesis of

    
    -lactams." (General mechanisms for amino-acid cyclization).[1][6] 
    

Sources

Safety Data Sheet (SDS) and toxicity profile for N-methyl-4-(methylamino)butanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity profile for N-methyl-4-(methylamino)butanamide HCl . As a specialized research chemical and pharmaceutical intermediate, direct clinical data is limited. Therefore, this guide synthesizes empirical physicochemical data with Structure-Activity Relationship (SAR) analysis derived from its metabolic precursors and structural analogs (e.g., N-methyl-2-pyrrolidone, N-methyl-GABA).

Compound: N-methyl-4-(methylamino)butanamide HCl

Chemical Identity & Physicochemical Properties

Role: Pharmaceutical Intermediate / Research Chemical CAS Number: 1121527-44-3 Synonyms: N-methyl-4-(methylamino)butyramide hydrochloride; 4-Amino-N-methyl-N-methylbutanamide HCl (variable nomenclature based on substitution).[1]

PropertySpecification
Molecular Formula

(Salt Form)
Molecular Weight 166.65 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO
Acidity (pKa) ~10.5 (Amine), ~15 (Amide - neutral)
Stability Hygroscopic; stable under standard conditions. Risk of cyclization to N-methyl-2-pyrrolidone (NMP) under thermal stress or basic conditions.
GHS Hazard Identification (Provisional)

Note: As a research chemical, specific regulatory harmonized classifications may not exist. The following classifications are derived from functional group analysis (alkyl amines/amides) and standard safety protocols for this chemical class.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicology Profile & Metabolic Pathway Analysis

Scientific Rationale: The toxicity of N-methyl-4-(methylamino)butanamide HCl is governed by its metabolic fate. Upon systemic absorption, the compound is subject to enzymatic hydrolysis (amidases) and potential spontaneous cyclization.

3.1 Metabolic Fate Diagram

The following diagram illustrates the primary metabolic pathways and the generation of bioactive metabolites.

MetabolicPathway Parent N-methyl-4-(methylamino) butanamide HCl Hydrolysis Enzymatic Hydrolysis (Amidases) Parent->Hydrolysis In vivo Cyclization Spontaneous/Thermal Cyclization Parent->Cyclization Heat/Base Metabolite1 N-methyl-GABA (Bioactive) Hydrolysis->Metabolite1 Metabolite2 Methylamine (Toxic/Irritant) Hydrolysis->Metabolite2 Impurity N-methyl-2-pyrrolidone (NMP) (Reprotoxic) Cyclization->Impurity - Methylamine

Caption: Metabolic hydrolysis yields N-methyl-GABA and Methylamine; thermal stress may induce cyclization to NMP.

3.2 Toxicological Mechanisms
  • Irritation (Skin/Mucosa): The free amine moiety (pKa ~10.5) acts as a base, causing saponification of membrane lipids upon contact. This justifies the H315/H319 classification.

  • Systemic Toxicity (Oral):

    • Methylamine Release: Hydrolysis releases methylamine, a known irritant and CNS depressant at high concentrations.

    • GABAergic Activity: The core structure is an analog of GABA (Gamma-aminobutyric acid). While the amide modification typically reduces receptor binding, metabolic conversion to N-methyl-GABA could theoretically modulate GABA receptors, leading to sedation or CNS depression.

  • Reproductive Toxicity Risk (NMP Connection):

    • This compound is an acyclic precursor to N-methyl-2-pyrrolidone (NMP) .

    • NMP is a known reproductive toxin (Category 1B).

    • Critical Caution: If the compound is subjected to high heat (e.g., during synthesis or distillation), it may cyclize to form NMP. Researchers must monitor for NMP impurities.

Handling & Emergency Protocols

Trustworthiness: These protocols are designed to be self-validating. The use of pH monitoring ensures neutralization is effective.

4.1 Safe Handling Workflow
  • Engineering Controls: Always handle within a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended due to potential permeation of amine-like impurities), safety goggles, and lab coat.

4.2 Spill Response & Decontamination

If a spill occurs, follow this neutralization logic to prevent amine volatilization.

SpillResponse Start Spill Detected Isolate 1. Evacuate & Ventilate (Prevent Inhalation) Start->Isolate PPE 2. Don PPE (Resp Protection + Double Gloves) Isolate->PPE Neutralize 3. Apply Weak Acid (Citric Acid or NaHSO4) To convert free base to salt PPE->Neutralize Absorb 4. Absorb with Inert Material (Vermiculite/Sand) Neutralize->Absorb Disposal 5. Dispose as Hazardous Chemical Waste Absorb->Disposal

Caption: Step-by-step spill response emphasizing neutralization of amine vapors.

4.3 First Aid Measures
  • Eye Contact: Immediately flush with water for 15+ minutes. Mechanism: Dilution reduces pH and prevents corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) as they may increase dermal absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of irritant). Contact Poison Control.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) to prevent moisture absorption which accelerates hydrolysis.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References
  • PubChem. (n.d.). N-methyl-4-(methylamino)butanamide. National Library of Medicine. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2017).[2] Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: N-methyl-2-pyrrolidone (NMP). (Referenced for SAR analysis of cyclized impurity). Retrieved from [Link]

Sources

N-Methyl-4-(methylamino)butanamide: The Linear Amide-Amine Scaffold in Lactam Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and applications of N-methyl-4-(methylamino)butanamide , a critical intermediate often encountered in the chemistry of pyrrolidones and polyamines.

Content Type: Technical Guide & Literature Review Audience: Synthetic Organic Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]

Executive Summary

N-methyl-4-(methylamino)butanamide (CAS: 150757-96-3) represents the linear, "unlocked" congener of the industrially ubiquitous solvent N-methyl-2-pyrrolidone (NMP) .[1] While often categorized as a process impurity or degradation product in NMP manufacturing, this compound possesses a unique bifunctional scaffold—containing both a secondary amine and a secondary amide—that offers distinct utility in organic synthesis.[1]

For drug development professionals, understanding the formation and stability of this compound is two-fold:

  • CMC Criticality: It is a regulated impurity in NMP used for pharmaceutical processing.[1]

  • Synthetic Utility: It serves as a direct precursor to N,N'-dimethylputrescine and functionalized GABA (gamma-aminobutyric acid) mimetics.[1]

Chemical Identity & Structural Dynamics[1]

The Ring-Chain Equilibrium

The fundamental chemistry of N-methyl-4-(methylamino)butanamide is defined by its thermodynamic relationship with NMP.[1] Unlike stable amides, this compound exists in a reversible equilibrium with its lactam form, driven by thermal conditions and amine concentration.[1]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 130.19 g/mol [1][2]

  • IUPAC Name: N-methyl-4-(methylamino)butanamide[1][2]

  • Key Feature: 1,4-distance between nucleophilic amine and electrophilic amide carbonyl.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of N-methyl-4-(methylamino)butanamide from


-butyrolactone (GBL) and its equilibrium with NMP.[1]

ReactionNetwork GBL Gamma-Butyrolactone (GBL) HydroxyAmide N-methyl-4-hydroxybutanamide (Intermediate) GBL->HydroxyAmide + MeNH2 (Ring Opening) MeNH2 Methylamine (Excess) NMP N-Methyl-2-Pyrrolidone (NMP) HydroxyAmide->NMP - H2O (Cyclization, Heat) LinearDiamide N-methyl-4-(methylamino)butanamide (Target Compound) NMP->LinearDiamide + MeNH2 (Aminolysis, High Pressure) LinearDiamide->NMP - MeNH2 (Thermal Cyclization)

Figure 1: The synthetic network connecting GBL, NMP, and the linear diamide.[1][3] Note the reversible nature of the NMP-to-Linear conversion.

Synthesis & Formation Protocols

Primary Synthesis: Aminolysis of NMP

The most direct route to the linear species involves the high-pressure aminolysis of NMP.[1] This reaction is equilibrium-limited; high concentrations of methylamine favor the open chain, while high temperatures favor cyclization back to NMP.[1]

Experimental Protocol:

  • Reagents: N-Methyl-2-pyrrolidone (1.0 equiv), Methylamine (40% aq.[1] solution or anhydrous, 5.0 equiv).

  • Apparatus: Stainless steel high-pressure autoclave (Parr reactor).

  • Procedure:

    • Charge NMP and methylamine into the reactor.[1]

    • Seal and heat to 150–180°C for 4–6 hours. Pressure will rise significantly (ensure vessel rating >20 bar).[1]

    • Cooling (Critical): Rapidly cool the reaction mixture to <10°C to "freeze" the equilibrium towards the linear product.

    • Isolation: Concentration in vacuo must be performed at low temperature (<40°C) to prevent recyclization.[1]

Synthesis from Gamma-Butyrolactone (GBL)

Reaction of GBL with excess methylamine initially forms the hydroxy-amide, which dehydrates to NMP, which then reacts with further methylamine to form the target.[1]

  • Conditions: 250°C, >50 bar pressure (Industrial process conditions).

  • Yield: Typically low (<10%) unless methylamine is in vast excess to suppress cyclization.[1]

Applications in Organic Synthesis[1]

Precursor to N,N'-Dimethylputrescine

The primary synthetic utility of N-methyl-4-(methylamino)butanamide is its reduction to N,N'-dimethyl-1,4-butanediamine (N,N'-dimethylputrescine), a valuable building block for polymers and coordination chemistry.[1]

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF.[1]
    
  • Mechanism: Reduction of the secondary amide carbonyl to a methylene group.[1]

  • Outcome: Yields a linear diamine with protected termini, preventing primary amine side reactions in subsequent steps.

GABA Analog Development

As a derivative of GABA (4-aminobutanoic acid), this scaffold serves as a "masked" or "prodrug" form of GABA analogs.[1]

  • Pharmacology: The N-methyl groups increase lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to bare GABA.[1]

  • Metabolism: In vivo hydrolysis of the amide bond releases N-methyl-GABA and methylamine.[1]

Impurity Management in Pharmaceutical Solvents

For CMC scientists, this compound is a marker of NMP quality .[1]

  • Origin: Presence indicates NMP storage with amine contaminants or exposure to hydrolytic conditions.[1]

  • Impact: In peptide synthesis, the secondary amine of the impurity can react with activated esters, terminating peptide chains and reducing yield.[1]

Analytical Characterization Data

To assist in identification, the following physicochemical data is consolidated.

PropertyValueNotes
Molecular Weight 130.19 g/mol
Boiling Point N/A (Decomposes)Tends to cyclize to NMP >100°C
pKa (Amine) ~10.5Typical for secondary aliphatic amines
Solubility High (Water, Alcohols)Highly polar, hygroscopic
CAS Number 150757-96-3Specific for N,N'-dimethyl variant
Appearance Viscous Oil / Low-melt SolidColorless to pale yellow

References

  • PubChem. N-methyl-4-(methylamino)butanamide (CID 59698565).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Albrecht, H. et al. (2008).[1] Process for preparing N-methyl-2-pyrrolidone.[1][4][5][6] U.S. Patent 7,351,838.[1] (Describes the equilibrium of GBL, Methylamine, and the linear amide intermediates).

  • Sema, T. et al. (2012).[1] Reaction kinetics of CO2 absorption into reactive amine solutions.[1][6][7] Carbon Management, 3(2).[1][7] Available at: [Link][1]

  • BASF SE. (2000).[1] N-Methylpyrrolidone (NMP) Technical Data Sheet.[1] (Details impurity profiles including methylamine derivatives).

  • Li, X. et al. (2025).[1] Efficient separation of 1,5-dimethyl-2-pyrrolidone from N-methylpyrrolidone enabled by pore confinement.[1] Royal Society of Chemistry.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Recrystallization of N-methyl-4-(methylamino)butanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the isolation and purification of N-methyl-4-(methylamino)butanamide hydrochloride (CAS: 173336-88-4 / Analogous structures). This compound represents a critical class of short-chain amino-amide linkers used in peptidomimetic drug design and as intermediates for pyrrolidone-derivative pharmaceuticals (e.g., Levetiracetam analogs).

The primary challenge in recrystallizing this salt lies in its high aqueous solubility, significant hygroscopicity, and tendency to "oil out" rather than crystallize due to the flexibility of the aliphatic chain. This protocol establishes a solvent/anti-solvent system designed to maximize yield (>85%) while effectively removing unreacted amine precursors and inorganic impurities.

Physicochemical Profile & Solubility Logic

Before attempting recrystallization, the solubility profile must be understood to select the thermodynamic driving force for precipitation.

ParameterCharacteristicImplication for Protocol
Molecular Structure Polar amide + Ionic amine HClHigh lattice energy but extreme affinity for polar protic solvents.
Primary Solvents Water, Methanol, EthanolGood for dissolution. Water is too good (hard to remove); Ethanol is ideal.
Anti-Solvents Diethyl Ether, MTBE, Acetone, HexaneGood for precipitation. Ether/MTBE are preferred to avoid amide transamidation risks with ketones.
Hygroscopicity High (Deliquescent)Critical Control Point: All steps must minimize exposure to ambient moisture.
Thermal Stability Moderate (<150°C)Avoid prolonged boiling; use minimal heat for dissolution.

The "Oiling Out" Phenomenon: Small, flexible ionic molecules often separate as a second liquid phase (oil) before crystallizing. This occurs when the anti-solvent is added too quickly, causing a rapid spike in supersaturation.

  • Solution: We employ a controlled polarity ramp using Isopropyl Alcohol (IPA) or Ethanol as the primary solvent and Methyl tert-butyl ether (MTBE) as the anti-solvent.

Experimental Protocol

Equipment Preparation
  • Glassware: All flasks must be oven-dried at 120°C for >2 hours and cooled in a desiccator.

  • Atmosphere: Perform isolation under a blanket of dry Nitrogen (

    
    ) or Argon to prevent moisture uptake.
    
  • Filtration: Use a sintered glass funnel (porosity 3) rather than paper to avoid fiber contamination.

Reagents
  • Crude Compound: N-methyl-4-(methylamino)butanamide HCl (purity >85%).[1]

  • Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Isopropanol (IPA), anhydrous.

  • Solvent B (Anti-Solvent): MTBE (Methyl tert-butyl ether) or Diethyl Ether (anhydrous).

  • Seed Crystals: (Optional) <1 mg of pure material.

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
  • Place 10.0 g of crude N-methyl-4-(methylamino)butanamide HCl in a 100 mL round-bottom flask (RBF).

  • Add Absolute Ethanol dropwise while heating the flask in an oil bath at 60°C .

    • Target Concentration: ~1 g/3-4 mL. Stop adding solvent as soon as the solid fully dissolves.

    • Note: If a small amount of insoluble residue remains (likely inorganic salts like NaCl), do not add excess solvent.

  • Hot Filtration: While keeping the solution at 60°C, filter it rapidly through a pre-warmed sintered glass funnel into a clean, warm Erlenmeyer flask. This removes insoluble inorganic impurities.

Phase 2: Controlled Crystallization
  • Allow the filtrate to cool slowly to room temperature (20-25°C) with gentle stirring (50 RPM).

  • Cloud Point Titration: Add MTBE dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) is observed.

    • Stoichiometry: Typically requires a 1:1 to 1:2 ratio of EtOH:MTBE.

  • Re-dissolution: Add 0.5 mL of Ethanol to clear the solution back to transparency.

  • Seeding: Add a micro-spatula tip of seed crystals (if available) to induce nucleation.

  • Crystallization: Seal the flask and place it in a refrigerator (4°C ) for 12 hours.

    • Observation: White needles or prisms should form. If an oil forms, reheat to dissolve and add more Ethanol before cooling again.

Phase 3: Isolation & Drying
  • Filter the cold slurry under vacuum (N2 blanket preferred).

  • Wash: Rinse the filter cake with 2 x 10 mL of cold MTBE (0°C) to remove residual mother liquor.

  • Drying: Transfer the solid immediately to a vacuum oven.

    • Conditions: 40°C at <10 mbar for 24 hours. Use a

      
       trap if available to scavenge moisture.
      

Process Workflow Diagram

RecrystallizationWorkflow Start Crude N-methyl-4-(methylamino) butanamide HCl Dissolve Dissolution (Abs. EtOH @ 60°C) Start->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter Cool Cool to 25°C (Supersaturation Onset) Filter->Cool Titrate Anti-Solvent Addition (MTBE dropwise to Cloud Point) Cool->Titrate Check Check Phase State Titrate->Check Seed Seeding & Cooling (4°C for 12h) Check->Seed Precipitate is Solid Oil Oiling Out Observed Check->Oil Precipitate is Oil Isolate Filtration & Wash (Cold MTBE) Seed->Isolate Reheat Reheat & Add 5% EtOH Oil->Reheat Reheat->Cool Dry Vacuum Drying (40°C, <10 mbar) Isolate->Dry

Caption: Logical workflow for the purification of hydrophilic amide salts, featuring a feedback loop for handling "oiling out" events.

Troubleshooting & Validation

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out Anti-solvent added too fast or solution too concentrated.Reheat to redissolve. Add 10% more Ethanol. Cool slower (wrap flask in foil/cotton).
No Precipitate Solution too dilute.Evaporate 20% of solvent volume under vacuum. Cool to -20°C.
Sticky Solid Hygroscopic water absorption.Dry solvent (use molecular sieves). Perform filtration in a glove bag or under N2 cone.
Yellow Color Oxidation or trace free amine.[2]Wash final crystals with cold Acetone/Ether (1:1).
Quality Control (QC) Metrics

Upon isolation, validate the product integrity using the following checks:

  • Chloride Content Titration: Use

    
     titration to confirm the mono-hydrochloride stoichiometry (Theoretical Cl% 
    
    
    
    21.3%).
  • 
    -NMR (D
    
    
    
    O):
    • Look for the N-methyl singlets (~2.6-2.8 ppm).

    • Verify the integral ratio of the aliphatic chain protons.

    • Absence of solvent peaks: Ensure MTBE/EtOH are removed (peaks at 1.1 ppm / 3.2 ppm).

  • Melting Point: Expect a sharp range (typically 120–140°C for this class, though specific polymorphs vary). Broad ranges indicate wetness.

Safety & Handling

  • Nitrosamine Warning: As a secondary amine, this compound must never be exposed to nitrating agents (e.g., Sodium Nitrite) or stored near them, as this can form carcinogenic N-nitrosamines [1].

  • Hygroscopicity: Store in a tightly sealed amber vial with desiccant packs at 4°C.

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. Amide salts can be mild irritants to mucous membranes.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59698565, N-methyl-4-(methylamino)butanamide. Retrieved from [Link]

  • Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts.[1] Tetrahedron Letters, 45(14), 2973-2976. (Describes general purification of secondary amine HCl salts via precipitation).

  • Anderson, N. G. (2012).Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting & Optimization

Improving solubility of N-methyl-4-(methylamino)butanamide hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Failure

The Core Issue: Users frequently report difficulty dissolving N-methyl-4-(methylamino)butanamide hydrochloride (CAS: 1121527-44-3 or related isomers) in anhydrous Dimethyl Sulfoxide (DMSO). While the organic backbone is compatible with DMSO, the hydrochloride salt form presents a thermodynamic conflict.

The "Naked Anion" Problem: DMSO is a polar aprotic solvent. It is excellent at solvating cations (like the protonated ammonium group on your molecule) via its oxygen lone pairs. However, it lacks hydrogen bond donors, making it extremely poor at solvating small, "hard" anions like Chloride (


).
In a crystal lattice, the attraction between the ammonium cation and the chloride anion is strong. To dissolve, the solvent must stabilize both ions. Because DMSO cannot effectively stabilize the "naked" chloride ion, the energy required to break the crystal lattice (Lattice Energy) often exceeds the energy released by solvation, resulting in slow or negligible dissolution at room temperature.

Diagnostic Decision Tree

Before proceeding with a protocol, determine your experimental constraints using the logic flow below.

SolubilityLogic Start Start: Compound Undissolved Method1 Method 1: Kinetic Energy (Heat + Sonication) Start->Method1 Try First CheckWater Can your assay tolerate 0.5% - 5% Water? CheckBase Can your assay tolerate organic bases (TEA/DIPEA)? CheckWater->CheckBase No (Strictly Anhydrous) Method2 Method 2: Aqueous Co-solvent (Hydration Sphere) CheckWater->Method2 Yes CheckBase->Method1 No (Maximize Heat/Time) Method3 Method 3: In-Situ Neutralization (Free-Basing) CheckBase->Method3 Yes Method1->CheckWater Still Undissolved?

Figure 1: Troubleshooting logic for salt dissolution in aprotic solvents.

Troubleshooting Protocols

Protocol A: Thermal & Mechanical Dissolution (The Kinetic Fix)

Use this as the baseline attempt. It overcomes the lattice energy barrier without altering chemical composition.

Mechanism: Heat increases the kinetic energy of the solvent molecules, helping to disrupt the crystal lattice. Sonication creates cavitation bubbles that mechanically fracture crystal aggregates.

  • Preparation: Place the N-methyl-4-(methylamino)butanamide HCl into a glass vial (do not use plastic if heating >40°C).

  • Solvent Addition: Add anhydrous DMSO to achieve 80% of your target volume.

  • Sonication: Sonicate in a water bath at 40°C for 10-15 minutes .

    • Critical Note: Ensure the water level in the bath matches the solvent level in the vial.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Observation: If the solution is clear, add the remaining DMSO to reach final volume. If cloudy, proceed to Protocol B.

Protocol B: The "Water Spike" (The Solvation Fix)

Best for biological assays where trace water is acceptable.

Mechanism: Water is a potent hydrogen bond donor. Adding a small amount provides a hydration shell for the Chloride (


) ions, effectively "shielding" them from the aprotic DMSO environment and driving dissolution.
  • Calculation: Determine the volume representing 1% to 5% of your final solvent volume.

  • Step-wise Addition:

    • Add the calculated amount of deionized water directly to the solid powder first.

    • Allow the solid to wet for 1 minute.

  • Solubilization: Add the DMSO to the wetted solid.

  • Mixing: Vortex. You should observe rapid dissolution compared to pure DMSO.

    • Data Support: Research indicates that for simple salts, DMSO-Water mixtures (even at low water %) significantly lower the free energy of transfer for chloride ions compared to pure DMSO [1].

Protocol C: In-Situ Free-Basing (The Chemical Fix)

Required for high-concentration stock solutions (>50 mM) where the salt form is strictly insoluble.[1]

Mechanism: By adding an organic base, you deprotonate the ammonium group, converting the molecule into its neutral "free base" form. The neutral amine is highly soluble in organic solvents like DMSO.

  • Reagent: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stoichiometry: Add 1.1 molar equivalents of base relative to the N-methyl-4-(methylamino)butanamide HCl.

    • Example: If you have 1 mmol of compound, add 1.1 mmol of TEA.

  • Procedure: Add the base to the DMSO before adding it to the solid.

  • Dissolution: Add the basified DMSO to the solid. The compound should dissolve almost instantly.

    • Warning: This generates Triethylamine Hydrochloride (TEA-HCl) as a byproduct.[1] While usually soluble, ensure this salt does not interfere with your downstream assay.

Comparative Solubility Data

The following table summarizes expected solubility behaviors based on physicochemical principles of amine salts in aprotic solvents [2].

ParameterPure DMSO (25°C)DMSO + Heat (50°C)DMSO + 5% WaterDMSO + 1.1 eq TEA
Solubility State Poor / SuspensionModerateGoodExcellent
Max Conc.[1] (Est.) < 10 mM~ 25 mM> 50 mM> 100 mM
Stability HighHighModerate (Hydrolysis risk)High
Main Barrier Anion InstabilityLattice EnergyNoneNone

Frequently Asked Questions (FAQs)

Q1: Will the solution precipitate if I freeze it? A: Yes, this is a common risk. DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes solutes (the "salting out" effect). Upon thawing, the local concentration of the salt may exceed saturation, causing precipitation.

  • Fix: Always vortex and warm the solution to 37°C after thawing to redissolve any micro-precipitates before use.

Q2: Can I use DMSO containing water for chemical synthesis? A: Generally, no. If you are using this compound as an intermediate in a moisture-sensitive reaction (e.g., coupling with an acid chloride), the "Water Spike" method (Protocol B) will destroy your reagents. Use Protocol C (Free-basing) or switch to a protic solvent like Methanol if the chemistry allows.

Q3: Why does the solution get warm when I add the DMSO? A: DMSO has a high heat of mixing with water and certain ionic solids. This is normal. However, for this specific salt, the dissolution is likely endothermic (absorbs heat), so any warming is likely due to interaction with residual moisture in the air or the vial.

Q4: I see a "gel" forming instead of a solution. What is this? A: This indicates a "solvated gel" state, often caused by hydrogen bonding networks between the amide backbone and the solvent at high concentrations.

  • Fix: Break the network by adding a chaotropic agent (like 2M Urea, if assay compatible) or simply increasing the temperature to 50°C.

References

  • Gaylord Chemical Company. (2007).[2][3][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][2][4][5][6] (Provides foundational data on inorganic salt solubility in DMSO and the impact of water). [Link]

  • PubChem. (n.d.).[7] Compound Summary: N-methyl-4-(methylamino)butanamide.[1][8][9] National Library of Medicine. (Source for physicochemical properties and structural alerts). [Link]

Sources

Resolving hygroscopicity issues with N-methyl-4-(methylamino)butanamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Resolving Hygroscopicity & Stability Issues Compound: N-methyl-4-(methylamino)butanamide hydrochloride CAS: (Analogous to 1609396-47-5 / 173336-88-4 derivatives)

Executive Summary & Diagnostic

The Core Problem: N-methyl-4-(methylamino)butanamide HCl is a low-molecular-weight, polar, ionic salt.[1] The combination of the secondary amine, the amide functionality, and the hydrochloride counter-ion creates a "perfect storm" for hygroscopicity.

If your sample has turned into a sticky paste, a clear oil, or is drifting constantly on the balance, it is undergoing deliquescence . This is not just a physical change; it poses a chemical stability risk. The absorbed water, combined with the HCl salt, creates a localized acidic environment that can catalyze the hydrolysis of the amide bond, degrading your compound into N-methyl-GABA derivatives.

Quick Diagnostic Table
ObservationStatusImmediate Action
Free-flowing white powder OptimalStore in desiccator over P₂O₅ immediately.[1]
Clumping / Tacky solid CompromisedVacuum dry at 40°C or use "Rescue Protocol A" below.
Clear viscous liquid DeliquescedDo not heat directly. Use "Rescue Protocol B" (Azeotropic Drying).
Ammonia/Fishy Odor DegradedPerform LC-MS. The amide bond has likely hydrolyzed.[2][3][4][5] Discard if purity <90%.

Critical Handling Protocols

Protocol 1: The "Difference Weighing" Technique

Use this when a glovebox is unavailable. Never weigh hygroscopic salts directly onto an open weigh boat.[1]

  • Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Load: Add approximately the required amount of N-methyl-4-(methylamino)butanamide HCl to the vial inside a glove bag or dry box if possible. Cap immediately.

  • Initial Weigh: Place the capped vial on the analytical balance. Tare the balance to zero? NO. Record the total mass (

    
    ).
    
  • Dispense: Remove the vial, uncap, and quickly pour/spatula the estimated amount into your reaction vessel. Cap the vial immediately.

  • Final Weigh: Place the capped vial back on the balance. Record the new mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    

Why this works: The balance never sees the open hygroscopic material, eliminating drift caused by moisture uptake during the reading settling time.

Protocol 2: Rescue Protocol B (Azeotropic Drying)

Use this if your salt has turned into an oil or sticky gum.[1]

  • Dissolve: Dissolve the "oiled out" salt in a minimum amount of dry Methanol (MeOH) to ensure it is fully in solution.

  • Add Entrainer: Add anhydrous Toluene (ratio 5:1 Toluene:MeOH).

  • Evaporate: Rotovap at 40-45°C. The toluene forms an azeotrope with water and methanol, carrying the moisture away.

  • Repeat: If a gum remains, re-suspend in Toluene and rotovap again.

  • Final Dry: Place the resulting solid under high vacuum (<1 mbar) for 12 hours.

Stability & Degradation Mechanisms

Understanding why the compound degrades is essential for preventing it. The HCl salt provides the protons (


), and the absorbed atmospheric moisture provides the water (

). This creates the conditions for Acid-Catalyzed Amide Hydrolysis .[1]
Visualization: Degradation Pathway

The following diagram illustrates the chemical risk of improper storage.

HydrolysisRisk Compound N-methyl-4-(methylamino) butanamide HCl MicroEnv Micro-Environment: Acidic Aqueous Solution (HCl + H₂O) Compound->MicroEnv Deliquescence Moisture Atmospheric Moisture (H₂O Absorption) Moisture->MicroEnv Intermediate Tetrahedral Intermediate MicroEnv->Intermediate Protonation of Carbonyl Oxygen Products Degradation Products: 1. N-methyl-4-(methylamino)butanoic acid 2. Methylamine HCl Intermediate->Products C-N Bond Cleavage

Figure 1: Mechanism of moisture-induced acid hydrolysis.[1] The HCl salt acts as an internal catalyst once water is absorbed.

Storage & Workflow Optimization

To maintain the integrity of N-methyl-4-(methylamino)butanamide HCl, you must break the chain of moisture exposure.[1]

The "Moisture Defense" Workflow

Workflow Receipt 1. Receipt of Material Aliquot 2. Aliquot Immediately (Glovebox/Dry Bag) Receipt->Aliquot Avoid bulk opening Storage 3. Storage (Desiccator w/ P₂O₅ or Argon) Aliquot->Storage Seal in vials Usage 4. Usage (Warm to RT before opening) Storage->Usage Prevent condensation Weighing 5. Weighing (Difference Method) Usage->Weighing Weighing->Storage Return immediately Reaction 6. Reaction Weighing->Reaction

Figure 2: Recommended lifecycle handling to minimize hygroscopic exposure.

Storage Desiccant Selection Guide

Not all desiccants are equal. For amine hydrochlorides, you need high efficiency.

DesiccantEfficiencySuitabilityNotes
Phosphorus Pentoxide (P₂O₅) ExtremeBest Chemically reacts with water.[1][5][6][7][8] Use for long-term storage.
Molecular Sieves (4Å) HighGood Physical adsorption. Dust can be an issue.
Silica Gel Low/MediumPoor Not strong enough for highly deliquescent salts.
Calcium Chloride MediumAvoid Can liquefy and contaminate samples if not isolated.

Frequently Asked Questions (FAQ)

Q: Can I use the salt if it has turned into a liquid? A: Only if you dry it first. If you use it as a liquid, you cannot accurately determine the molar mass (due to unknown water weight) and you risk introducing hydrolysis impurities. Use Rescue Protocol B (Azeotropic Drying) described above.

Q: Why does the weight keep increasing while I'm weighing it? A: The compound is absorbing water from the air faster than the balance stabilizes. This is "weight drift." Stop trying to hit a specific number on the display. Use the Difference Weighing protocol (weigh the container before and after dispensing).

Q: Can I switch the salt form to something less hygroscopic? A: If your application allows (e.g., early-stage research vs. regulated GMP), yes. The Fumarate or Tartrate salts of secondary amines are generally less hygroscopic and more crystalline than Hydrochloride salts. However, this changes the molecular weight and solubility profile.

Q: How do I check if my compound has degraded? A: Run an LC-MS. Look for the parent ion


.
  • Parent: N-methyl-4-(methylamino)butanamide (

    
     free base).
    
  • Hydrolysis Product: N-methyl-4-(methylamino)butanoic acid (

    
    ).[1]
    
  • Note: Because the masses are very similar (difference of 1 Da), high-resolution mass spectrometry (HRMS) or NMR is preferred. In NMR, look for the disappearance of the amide proton signals and shifts in the alpha-carbon protons.

References

  • Amide Hydrolysis Mechanism: Smith, M. B., & March, J.[5] (2007).[5][6][8][9] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanism of acid-catalyzed amide hydrolysis). [1]

  • Handling Hygroscopic Salts: Reddy, I. K., & Khan, M. A.[9][10] (2003). Chirality in Drug Design and Development. CRC Press. (Discusses salt selection and handling of hygroscopic pharmaceutical intermediates).

  • Weighing Protocols (Difference Weighing): Mettler Toledo. (n.d.). Proper Weighing of Hygroscopic Substances.

  • Azeotropic Drying Techniques: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for drying organic salts using toluene azeotropes).

  • Chemical Identity & Properties (Analogous Structures): PubChem. (2025).[11] N-Methyl-3-(methylamino)butanamide hydrochloride (Structural Analog Data). [1]

Sources

Minimizing side reactions when using N-methyl-4-(methylamino)butanamide as a ligand

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-4-(methylamino)butanamide

A Guide to Minimizing Side Reactions for Robust Experimental Outcomes

Welcome to the technical support hub for N-methyl-4-(methylamino)butanamide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ligand in their synthetic applications. N-methyl-4-(methylamino)butanamide, with its secondary amine and secondary amide moieties, offers potential for effective N,O-bidentate chelation. However, these same functional groups can also be susceptible to specific side reactions under common catalytic conditions.

This document provides in-depth, field-tested insights to help you anticipate, diagnose, and mitigate these challenges, ensuring the integrity of your experiments and the purity of your products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when using N-methyl-4-(methylamino)butanamide.

Q1: My reaction is showing low or no product yield, and I suspect a ligand-related issue. What are the first things to check?

A1: When a reaction fails, it's crucial to systematically rule out common failure points. For a ligand like N-methyl-4-(methylamino)butanamide, the primary concerns are its stability and proper coordination to the metal center.

  • Reagent Purity and Inertness: The secondary amine is susceptible to oxidation. Ensure the ligand has been stored under an inert atmosphere (Nitrogen or Argon) and handled using appropriate air-free techniques. The presence of oxygen can lead to the formation of N-oxides or other degradation products, which may be poor ligands.[1]

  • Catalyst Pre-activation: If you are using a metal precursor that requires in-situ reduction to its active catalytic state (e.g., Pd(II) to Pd(0)), ensure your conditions are sufficient for this step. Inefficient generation of the active catalyst is a common cause of sluggish reactions.[2][3]

  • Ligand-to-Metal Ratio: The stoichiometry is critical. An incorrect ratio can lead to the formation of inactive or unstable catalytic species. Systematically screen ratios (e.g., 1:1, 2:1, 2.5:1 ligand:metal) to find the optimal balance for your specific reaction.

  • Solvent Choice: Ensure you are using anhydrous, degassed solvents. Protic impurities or dissolved oxygen can be detrimental to both the catalyst and the ligand.[4]

Q2: I've detected 4-(methylamino)butanoic acid and methylamine in my crude reaction mixture by LC-MS. What is causing this?

A2: The presence of these species is a definitive indicator of amide bond hydrolysis . The amide group in your ligand is being cleaved. This is one of the most common decomposition pathways for this molecule. It can be catalyzed by acidic or basic conditions, often exacerbated by elevated temperatures and the presence of water.[5][6][7][8] The metal center itself can act as a Lewis acid, further promoting this unwanted reaction. For a detailed solution, please refer to the Troubleshooting Guide 1: Mitigating Amide Bond Cleavage .

Q3: My starting material is being consumed, but instead of my desired product, I'm finding a demethylated version of my substrate or ligand. Why is this happening?

A3: This side reaction is known as N-dealkylation . The N-methyl group on the secondary amine is being cleaved. This is a known side reaction in transition-metal catalysis, particularly with palladium, copper, and rhodium.[9][10][11] The reaction can be oxidative and is often promoted by elevated temperatures or the presence of air.[12][13] This process can generate an inactive or altered ligand, effectively halting your catalytic cycle. Please see Troubleshooting Guide 2: Preventing Ligand N-Dealkylation for a comprehensive mitigation strategy.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Mitigating Amide Bond Cleavage (Hydrolysis)

Causality: The amide C-N bond in N-methyl-4-(methylamino)butanamide, while relatively stable, is the molecule's primary vulnerability. Hydrolysis can occur via two main pathways:

  • Acid-Catalyzed: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][14]

  • Base-Catalyzed (Saponification): Direct nucleophilic attack of a hydroxide ion (or other strong nucleophilic base) on the carbonyl carbon. This pathway is generally less favorable for amides than esters but becomes significant with strong bases and heat.[5]

Caption: General pathways for amide hydrolysis.

Troubleshooting Protocol & Optimization Table:

If you suspect amide hydrolysis, a systematic optimization of your reaction conditions is necessary. The following table outlines key parameters to adjust.

ParameterProblematic ConditionRecommended ActionScientific Rationale
Base Selection Strong Brønsted/nucleophilic bases (e.g., NaOH, t-BuOK, MeO⁻)Switch to weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).These bases are sufficiently strong to facilitate the catalytic cycle (e.g., deprotonate a substrate) but are poor nucleophiles, minimizing direct attack on the amide carbonyl.[2]
Solvent Presence of protic solvents (H₂O, MeOH, EtOH), even as impurities.Use high-purity, anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF). Ensure all reagents are rigorously dried.This eliminates the primary nucleophile (water) and proton source required for hydrolysis.
Temperature Reactions run at high temperatures (>100 °C).Screen temperatures downwards in 5-10 °C increments to find the minimum required for efficient catalysis.Amide hydrolysis has a significant activation energy; lowering the temperature can dramatically reduce its rate relative to the desired catalytic reaction.
Reaction Time Extended reaction times (>24 hours).Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed.Prolonged exposure to catalytic conditions, even optimized ones, increases the likelihood of ligand degradation.

Step-by-Step Protocol: Base and Temperature Screening

  • Setup: Prepare 3-4 identical reaction vials in a glovebox or using a Schlenk line. Use your standard reaction setup but with different bases (e.g., K₃PO₄, Cs₂CO₃, and your original base as a control).

  • Execution: Run the reactions at a reduced temperature (e.g., 80 °C instead of 110 °C).

  • Monitoring: After 2-4 hours, take a small aliquot from each reaction under inert conditions. Quench and analyze by LC-MS.

  • Analysis: Compare the ratio of desired product to hydrolysis byproducts across the different conditions. The condition showing the highest ratio is your optimized starting point. Further refinement of temperature can be performed if needed.

Guide 2: Preventing Ligand N-Dealkylation

Causality: The N-methyl group of the secondary amine can be cleaved through various transition-metal-mediated pathways. While the exact mechanism is complex and system-dependent, it often involves an oxidative step where the metal center interacts with the N-C bond.[9][10] This is particularly relevant in palladium-catalyzed cross-coupling reactions. The process is akin to metabolic N-dealkylation pathways observed in biological systems.[13]

N_Dealkylation_Workflow Start Problem: N-Dealkylation Detected Step1 Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Step1 Immediate Action Step2 Screen Ligand Stabilizers (e.g., add excess ligand) Step1->Step2 If problem persists Step3 Evaluate Metal Precursor (e.g., Pd(0) vs. Pd(II)) Step2->Step3 If problem persists Step4 Lower Reaction Temperature Step3->Step4 Final Optimization Success Side Reaction Minimized Step4->Success

Caption: Troubleshooting workflow for N-dealkylation.

Troubleshooting Protocol & Optimization Table:

N-dealkylation is often a sign of an unstable or overly reactive catalyst complex. The goal is to stabilize the active species without shutting down its reactivity.

ParameterProblematic ConditionRecommended ActionScientific Rationale
Atmosphere Trace or significant amounts of O₂.Employ rigorous air-free techniques. Use a glovebox for setup and ensure the reaction is run under a positive pressure of high-purity N₂ or Ar.Many N-dealkylation pathways are oxidative. Removing O₂, a potent oxidant, is the most critical first step.[12]
Ligand Stability Ligand dissociation from the metal center, exposing a reactive site.Increase the ligand-to-metal ratio slightly (e.g., from 2:1 to 2.5:1).An excess of ligand in solution can help prevent dissociation and maintain the desired coordination sphere around the metal, suppressing side reactions.
Catalyst Choice A highly reactive or "unligated" metal species.Consider using a well-defined pre-catalyst that generates the active L-Pd(0) species cleanly and efficiently.Pre-catalysts are designed for controlled activation, which can lead to a more stable and well-behaved catalytic system compared to using simple metal salts.[2]
Additives Presence of adventitious hydrogen donors or acceptors.Ensure all reagents, especially amines and solvents, are of the highest purity.Impurities can sometimes participate in undesired redox cycles with the catalyst, facilitating pathways like dealkylation.

Step-by-Step Protocol: Ensuring an Inert Reaction Environment

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under vacuum.

  • Solvent Degassing: Use a "freeze-pump-thaw" method for your solvent. Freeze the solvent with liquid N₂. Apply a high vacuum for 5-10 minutes. Thaw the solvent. Repeat this cycle three times. Backfill the flask with Argon or Nitrogen.

  • Reagent Handling: Weigh and add all solid reagents (catalyst, base, ligand, substrate) inside an inert atmosphere glovebox.

  • Assembly: Seal the reaction vessel inside the glovebox. If using a Schlenk flask, ensure all joints are well-greased and sealed.

  • Execution: Run the reaction under a positive pressure of inert gas (a balloon or a bubbler setup). This prevents air from leaking into the system during the reaction.

By diligently applying these principles and protocols, you can effectively minimize the primary side reactions associated with N-methyl-4-(methylamino)butanamide, leading to more reliable and reproducible results in your research.

References

  • D. Kalyani, A. R. Dick, W. Q. Anani, M. S. Sanford. A Simple Catalytic Method for the N-Dealkylation of Amines. Org. Lett. 2006, 8 (12), 2523–2526. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Khan Academy. Mechanism of amide hydrolysis. [Link]

  • Chemistry LibreTexts. Acid-Catalyzed Amide Hydrolysis. [Link]

  • Clark, J. The Hydrolysis of Amides. Chemguide. [Link]

  • Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

  • A. A. Cant, D. M. Scott, A. F. Parsons. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. J. Org. Chem. 2023, 88 (13), 8877–8882. [Link]

  • A. A. Cant, D. M. Scott, A. F. Parsons. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. [Link]

  • T. M. T. T. Nguyen, S. A. A. Szabó, F. F. T. K. C. B. D. Fülöp. N-Dealkylation of Amines. Molecules 2022, 27 (9), 2976. [Link]

  • T. M. T. T. Nguyen, S. A. A. Szabó, F. F. T. K. C. B. D. Fülöp. N-Dealkylation of Amines. OUCI. [Link]

  • F. Feng, X. H. Liu, X. M. Zhang. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Acc. Chem. Res. 2011, 44 (8), 543-53. [Link]

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Technical Support Center: Overcoming Steric Hindrance in N-methyl-4-(methylamino)butanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with N-methyl-4-(methylamino)butanamide. This document serves as a resource for researchers, chemists, and drug development professionals encountering difficulties in reactions involving this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and achieve your synthetic goals.

Introduction: Understanding the Challenge

N-methyl-4-(methylamino)butanamide possesses two key reactive sites: a secondary amine and a secondary amide. The secondary amine, in particular, is prone to steric hindrance due to the presence of the N-methyl group and the flexible butanamide backbone. This can significantly impede common transformations such as N-alkylation and acylation, leading to low yields, slow reaction rates, or complete reaction failure. This guide is structured to address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions at the secondary amine of N-methyl-4-(methylamino)butanamide?

Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because the atoms or groups of atoms near the reactive site are physically blocking the approach of incoming reagents. In the case of N-methyl-4-(methylamino)butanamide, the nitrogen atom of the secondary amine is the reactive center. It is flanked by a methyl group and the rest of the molecule. When an electrophile (in an alkylation reaction) or an activated carboxylic acid (in an acylation reaction) approaches this nitrogen, these surrounding groups can create a "crowded" environment, making it difficult for the reactants to get close enough to form a new bond.

Q2: Which types of reactions are most affected by this steric hindrance?

The most commonly affected reactions are those that require direct nucleophilic attack by the secondary amine, including:

  • N-Alkylation: Introducing a new alkyl group onto the nitrogen. Bulky alkylating agents will face significant repulsion.

  • Acylation (Amide Bond Formation): Reacting the amine with a carboxylic acid or its derivative. Sterically demanding carboxylic acids or coupling reagents can lead to very slow or incomplete reactions.[1]

Q3: What are the general strategies to overcome steric hindrance in these reactions?

Broadly, the strategies involve one or more of the following approaches:

  • Increasing Reactivity: Employing more reactive reagents (e.g., stronger alkylating agents or more potent coupling reagents) that can overcome the energy barrier imposed by steric hindrance.

  • Optimizing Reaction Conditions: Using higher temperatures, microwave irradiation, or longer reaction times to provide the necessary energy for the reaction to proceed.

  • Choosing Appropriate Solvents and Bases: Selecting solvents that can stabilize transition states and using non-nucleophilic bases that do not compete with the desired reaction.

  • Catalysis: Utilizing catalysts, such as phase-transfer catalysts for alkylations, to facilitate the reaction through an alternative, lower-energy pathway.[2][3][4]

Troubleshooting Guide: Acylation of Sterically Hindered Secondary Amines

This section focuses on one of the most common challenges: forming a new amide bond with the secondary amine of N-methyl-4-(methylamino)butanamide.

Problem: My amide coupling reaction is giving a low yield or is not proceeding to completion.

This is a classic symptom of steric hindrance. The nucleophilicity of the secondary amine is likely insufficient to attack the activated carboxylic acid efficiently. Here’s a systematic approach to troubleshooting this issue:

Q1: I am using a standard carbodiimide coupling reagent like DCC or EDC. What should I try first?

While carbodiimides like DCC and EDC are workhorses in organic synthesis, they can be inefficient for sterically hindered couplings.[5] The O-acylisourea intermediate they form may not be reactive enough.

  • Solution 1: Additive Inclusion. The first and simplest modification is to include an additive like 1-hydroxybenzotriazole (HOBt) or, even better for hindered cases, 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives react with the O-acylisourea intermediate to form a more reactive activated ester, which is more susceptible to attack by the hindered amine. A combination of EDC, HOBt, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like DMF or acetonitrile is a good starting point.[7][8]

  • Solution 2: Switch to a More Powerful Coupling Reagent. If additives are not sufficient, upgrading to a more potent "third-generation" uronium- or phosphonium-based coupling reagent is the most effective solution.[9] These reagents are specifically designed to overcome the challenges of hindered couplings.

Q2: Which advanced coupling reagent is best for my sterically hindered reaction?

For demanding couplings, uronium/aminium salt-based reagents are generally superior.[6]

  • Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically hindered substrates.[9][10][11][12] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which then readily couples with the hindered amine.[11][13] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, further accelerating the reaction.[6]

  • Alternatives: Other excellent choices include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU is particularly advantageous as its byproducts are water-soluble, simplifying purification.[6]

Data Summary: Comparison of Common Coupling Reagents for Hindered Amines
Coupling ReagentClassRelative ReactivityKey AdvantagesCommon Byproducts
EDC/HOBt CarbodiimideModerateCost-effective, common.Water-soluble urea.
PyBOP PhosphoniumHighGood for hindered systems.HMPA (carcinogenic).
HBTU Uronium/AminiumVery HighHigh efficiency, less toxic than BOP.Tetramethylurea.
HATU Uronium/AminiumExcellentSuperior for hindered couplings, fast kinetics.[6][10][11]Tetramethylurea.
COMU Uronium/AminiumExcellentHigh reactivity, water-soluble byproducts.[6]Water-soluble.
Visualization: Troubleshooting Workflow for Low-Yield Amide Coupling

Caption: A decision-making workflow for troubleshooting low-yield amide coupling reactions.

Troubleshooting Guide: N-Alkylation of Sterically Hindered Secondary Amines

Problem: My N-alkylation reaction is sluggish, and I observe significant amounts of unreacted starting material.

Direct alkylation of secondary amines can be problematic due to over-alkylation and, in this case, steric hindrance.[14]

Q1: What simple changes can I make to my reaction conditions?

  • Solution 1: Solvent and Base. Ensure you are using a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions. Use a strong, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Cesium carbonate is often more effective as the larger cation can lead to a "freer," more reactive amine anion.

  • Solution 2: Temperature and Additives. Increasing the reaction temperature can provide the necessary activation energy. The addition of a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can significantly accelerate reactions with alkyl chlorides or bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[15]

Q2: My reaction is still not working well. What are more advanced strategies?

  • Solution 1: Phase-Transfer Catalysis (PTC). PTC is an excellent technique for alkylating amines, especially under heterogeneous conditions (e.g., a solid base in an organic solvent).[4] A catalyst like tetrabutylammonium bromide (TBAB) shuttles the deprotonated amine from the solid phase (or an aqueous phase) into the organic phase where it can react with the alkyl halide.[16] This can often be performed under milder conditions and can improve yields significantly.[3][4]

  • Solution 2: Alternative Synthetic Routes. If direct alkylation fails, an alternative strategy is often the best path forward. Reductive amination is a powerful method for forming secondary and tertiary amines.[14] While this would involve a different precursor (i.e., reacting a primary amine with a carbonyl compound to get to the secondary amine), it is a highly reliable and often preferred method for creating substituted amines, especially in complex molecules.[17]

Visualization: Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium (Unstable Intermediate) Carboxylate->Isouronium Attacks HATU HATU HATU Reagent ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Attacked by HOAt⁻ Byproduct Tetramethylurea Isouronium->Byproduct HOAt_anion HOAt Anion Amide Target Amide (R-CO-NR'R'') ActiveEster->Amide + Hindered Amine HinderedAmine Hindered Amine (R'-NH-R'')

Caption: The activation and coupling cascade in a HATU-mediated reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling with a Hindered Amine

This protocol provides a robust starting point for coupling a carboxylic acid with N-methyl-4-(methylamino)butanamide.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.

  • Amine Addition: Add a solution of N-methyl-4-(methylamino)butanamide (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with hindered amines may require several hours to overnight for completion.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Note: The stoichiometry of the amine and base may need to be optimized depending on the specific substrates. Always use anhydrous solvents and reagents to prevent hydrolysis of the activated ester.[1]

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is a starting point for the N-alkylation of N-methyl-4-(methylamino)butanamide with an alkyl halide.

  • Setup: In a round-bottom flask, combine N-methyl-4-(methylamino)butanamide (1.0 eq), potassium carbonate (K2CO3, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent and Reagent: Add a suitable solvent such as acetonitrile or toluene. Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture with vigorous stirring. The required temperature will depend on the reactivity of the alkyl halide (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Wikipedia. HATU. Available from: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Available from: [Link]

  • Bratulescu, G. (2008). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Mini-Reviews in Organic Chemistry, 5(3), 249-255. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available from: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • Reddit. amide coupling help : r/Chempros. Available from: [Link]

  • Sasson, Y., & Bilman, N. (1988). The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 2, (12), 2029-2033. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Tantry, S. J., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(38), 3464-3467. Available from: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. Available from: [Link]

  • Jąkowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. Available from: [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available from: [Link]

  • Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature Communications, 14(1), 5851. Available from: [Link]

  • PubChem. N-methyl-4-(methylamino)butanamide. Available from: [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3295-3300. Available from: [Link]

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available from: [Link]

  • Google Patents. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • SIELC Technologies. Butanamide, N-(4-methylphenyl)-3-oxo-. Available from: [Link]

  • PubChem. N-(4-methylphenyl)-N'-[(4-nitrophenyl)methylideneamino]butanediamide. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-methyl-4-(methylamino)butanamide hydrochloride Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a molecule's identity and purity is a foundational pillar of scientific integrity and regulatory compliance.[1][2] This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of N-methyl-4-(methylamino)butanamide hydrochloride, a compound of interest in various research domains. We will explore the characteristic spectral features of this molecule and contrast the utility of FTIR with other essential analytical techniques.

The compound , N-methyl-4-(methylamino)butanamide hydrochloride, possesses a secondary amine, a secondary amide, and a hydrochloride salt.[3][4] Each of these functional groups exhibits distinct vibrational modes that can be identified using FTIR spectroscopy, providing a unique molecular fingerprint.[5]

Deciphering the Molecular Fingerprint: Predicted FTIR Spectral Peaks

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[6][7] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. For N-methyl-4-(methylamino)butanamide hydrochloride, we anticipate the following characteristic absorption bands:

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Significance and Interpretation
Secondary Amine Hydrochloride (R₂NH₂⁺) N-H Stretching3200 - 2800 (broad)The protonation of the secondary amine to form the hydrochloride salt results in a broad and intense absorption band. This is a key indicator of the salt form.[8]
N-H Bending1620 - 1560This band, corresponding to the deformation of the N-H₂⁺ group, further confirms the presence of the secondary amine salt.[8][9]
Secondary Amide (R-CO-NH-R') N-H Stretching3350 - 3310This peak, typically sharp and of medium intensity, arises from the stretching of the N-H bond in the amide group.[10]
C=O Stretching (Amide I)1700 - 1600The amide I band is one of the most prominent peaks in the spectrum, resulting from the carbonyl group's stretching vibration. Its exact position can be influenced by hydrogen bonding.[11][12][13][14]
N-H Bending (Amide II)1580 - 1510This band originates from the in-plane bending of the N-H bond coupled with C-N stretching.[11]
Alkyl Groups (C-H) C-H Stretching3000 - 2800These peaks are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups of the molecule.[15]
C-H Bending1470 - 1350These absorptions correspond to the bending vibrations of the C-H bonds.
C-N Stretching C-N Stretching1250 - 1020The stretching of the carbon-nitrogen bonds in both the amine and amide groups will appear in this region.[10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable FTIR spectrum for N-methyl-4-(methylamino)butanamide hydrochloride, the following step-by-step methodology is recommended:

  • Sample Preparation:

    • KBr Pellet Method (Recommended for Solids):

      • Thoroughly dry both the sample and high-purity potassium bromide (KBr) to eliminate moisture, which can introduce broad O-H absorption bands and interfere with the spectrum.

      • Grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup and Background Collection:

    • Allow the FTIR spectrometer to warm up to ensure stability.[16]

    • Collect a background spectrum of the empty sample compartment (or the KBr pellet holder if using that method). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place the prepared KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber.

  • Data Processing and Interpretation:

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Identify and label the significant absorption peaks.

    • Compare the observed peak positions with the expected ranges for the functional groups present in N-methyl-4-(methylamino)butanamide hydrochloride.

A Comparative Analysis: The Role of FTIR in a Multi-Technique Validation Approach

While FTIR is a powerful tool for identifying functional groups, a comprehensive validation of a pharmaceutical compound relies on a suite of analytical techniques.[17][18][19][20][21] Each method provides a unique piece of the structural puzzle, and their combined data ensures the unequivocal identification and purity assessment of the molecule.

Analytical Technique Information Provided Strengths for N-methyl-4-(methylamino)butanamide hydrochloride Limitations
FTIR Spectroscopy Functional group identification.[17]Rapid and non-destructive confirmation of the amide, secondary amine, and hydrochloride functionalities.Does not provide detailed information on the carbon-hydrogen framework or molecular connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the molecular structure, including the carbon-hydrogen framework and connectivity of atoms.[17]Unambiguously determines the precise arrangement of atoms, confirming the N-methyl and butanamide portions of the molecule. ¹H and ¹³C NMR are essential.Requires a larger sample size compared to mass spectrometry and can be more time-consuming.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[17]Confirms the molecular formula (C₆H₁₅ClN₂O) and provides structural information through the analysis of fragment ions.[3]Isomer differentiation can be challenging without tandem MS (MS/MS).
Elemental Analysis Percentage composition of elements (C, H, N, Cl).Provides quantitative confirmation of the elemental composition, which is crucial for verifying the empirical and molecular formulas.Does not provide structural information.

Integrated Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of N-methyl-4-(methylamino)butanamide hydrochloride, integrating the strengths of each analytical technique.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Final Confirmation Synthesis Synthesis of N-methyl-4- (methylamino)butanamide HCl Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (Structural Elucidation) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS EA Elemental Analysis (Elemental Composition) MS->EA Confirmation Structure Confirmed & Reference Standard Established EA->Confirmation

Caption: Integrated workflow for the validation of N-methyl-4-(methylamino)butanamide hydrochloride.

Conclusion

FTIR spectroscopy serves as an indispensable and efficient first-line analytical technique for the structural validation of N-methyl-4-(methylamino)butanamide hydrochloride. Its ability to rapidly confirm the presence of key functional groups—the secondary amine hydrochloride and the secondary amide—provides a high degree of confidence in the compound's identity. However, for the unequivocal structural elucidation and the establishment of a pharmaceutical reference standard, a multi-faceted approach incorporating NMR, mass spectrometry, and elemental analysis is paramount.[22][23] This integrated strategy ensures the scientific rigor required in research and drug development.

References

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A Senior Application Scientist's Guide to Purity Assessment: N-methyl-4-(methylamino)butanamide HCl, Synthesized vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers in drug discovery and development, the purity of a chemical entity is paramount. It is the bedrock upon which reliable, reproducible, and translatable data are built. This guide provides an in-depth, technical comparison of the purity profiles of laboratory-synthesized N-methyl-4-(methylamino)butanamide HCl and its theoretical high-purity commercial counterpart.

While N-methyl-4-(methylamino)butanamide HCl is a specific molecule of interest, it is not a widely available commercial product. Therefore, this guide establishes a rigorous framework for its synthesis and subsequent purity analysis, treating the "commercial" sample as a benchmark standard that a researcher might aim to achieve or surpass. We will delve into the causality behind experimental choices, provide self-validating analytical protocols, and ground our claims in authoritative sources.

The Synthetic Pathway: Establishing a Baseline

To analyze a synthesized compound, one must first be synthesized. The chosen synthetic route directly influences the potential impurity profile. A common and effective strategy for producing N-substituted amides involves a multi-step process starting from a protected amino acid derivative.[1] This method offers high yields and control over side reactions.

A plausible synthetic workflow for N-methyl-4-(methylamino)butanamide HCl is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: First Methylation cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Deprotection & Salt Formation A 4-Aminobutanoic acid B Boc-protected 4-aminobutanoic acid A->B Boc₂O, NaOH [Ref 2] C Boc-4-(methylamino)butanoic acid B->C NaH, MeI D Boc-protected N-methyl-4- (methylamino)butanamide C->D EDC, HOBt, Methylamine (CH₃NH₂) [Ref 2] E N-methyl-4-(methylamino)butanamide HCl (Final Product) D->E TFA or HCl in Dioxane [Ref 2]

Caption: Proposed synthetic workflow for N-methyl-4-(methylamino)butanamide HCl.

Rationale for Synthesis Choice: This pathway utilizes common and well-documented reactions. The use of a Boc (tert-butyloxycarbonyl) protecting group is standard for preventing the primary amine from interfering with the amide coupling step.[1] Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions.[1][2]

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual 4-aminobutanoic acid or methylamine.

  • Incompletely Reacted Intermediates: Boc-protected precursors.

  • Side-Products: Potential for over-methylation or byproducts from the coupling reagents.

  • Reagents and Solvents: Trace amounts of EDC, HOBt, TFA, or reaction solvents.

Analytical Characterization: The Purity Assessment Workflow

A multi-pronged analytical approach is non-negotiable for comprehensive purity determination. Each technique provides a unique piece of the puzzle, and together they create a self-validating system. The workflow is designed to confirm the structure, identify and quantify impurities, and establish an overall purity value.

G Sample Synthesized or Commercial Sample HPLC HPLC-UV/MS (Purity & Impurity Profile) Sample->HPLC NMR ¹H and ¹³C NMR (Structural Confirmation) Sample->NMR MS High-Res Mass Spec (Molecular Weight Verification) Sample->MS Result Purity Report & Certificate of Analysis HPLC->Result NMR->Result MS->Result

Caption: The analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis, offering quantitative results on the percentage of the main compound and its impurities.

Experimental Protocol:

  • System: HPLC with UV and/or Mass Spectrometry (MS) detection.

  • Column: A C18 reverse-phase column is a standard choice for small polar molecules. For this specific compound, which contains amine groups, an amide-functionalized stationary phase can offer better peak shape and reproducibility by minimizing unwanted interactions.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to ensure elution of all potential impurities.

  • Detection: UV detection at 210 nm is suitable for detecting the amide bond.[5] MS detection provides mass information for each peak, aiding in impurity identification.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[9][10][11] It confirms that the synthesized molecule has the correct atomic connectivity and can reveal the presence of structurally similar impurities.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or water (D₂O) are suitable solvents for the HCl salt.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be integrated to confirm the correct proton ratios.[12]

    • ¹³C NMR: Confirms the presence of all carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Used if the 1D spectra are complex or ambiguous to confirm connectivity between protons and carbons.[13]

Mass Spectrometry (MS)

MS provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.[14][15][16][17]

Experimental Protocol:

  • Technique: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI).

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule.[18] For N-methyl-4-(methylamino)butanamide (C₆H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 131.1184. HRMS can confirm this mass to within a few parts per million (ppm).

Data Comparison: Synthesized vs. Hypothetical Commercial Standard

The following tables summarize the expected analytical results for a crude laboratory synthesis batch versus a high-purity, commercial-grade standard.

Table 1: HPLC Purity Comparison

ParameterLab Synthesized (Crude)High-Purity Commercial Standard
Purity (Area %) 85-95%>99.0%
Major Impurity e.g., Unreacted Boc-precursor (2-5%)Not Detected (>0.05%)
Minor Impurities Multiple peaks (0.1-1% each)Each impurity <0.1%
Total Impurities 5-15%<1.0%

Table 2: Spectroscopic Data Comparison

TechniqueLab Synthesized (Crude)High-Purity Commercial Standard
¹H NMR All characteristic peaks present. Additional small peaks from impurities and residual solvents visible.Clean spectrum. All peaks sharp and correctly integrated. No extraneous peaks above baseline noise.
HRMS ([M+H]⁺) Major ion at m/z ~131.1184. Other low-intensity ions from impurities may be present.Single, strong ion at m/z 131.1184 ± 5 ppm.

Conclusion and Best Practices

This guide establishes a robust framework for the synthesis and rigorous purity assessment of N-methyl-4-(methylamino)butanamide HCl. While a direct comparison to a commercial product is hypothetical due to its limited availability, the principles and protocols outlined here allow researchers to produce and validate this compound to a high standard.

Key Takeaways for Researchers:

  • Orthogonal Methods are Essential: Relying on a single analytical technique is insufficient. The combination of HPLC, NMR, and MS provides a self-validating system that ensures the identity and purity of your compound.

  • Understand Your Impurities: The synthetic route dictates the likely impurities. Proactively looking for these byproducts is a critical part of the analysis.

  • Adhere to Established Standards: Following guidelines like ICH Q2(R1) for analytical validation ensures that your data is reliable, reproducible, and meets regulatory expectations.[6][7]

By implementing this comprehensive approach, scientists can proceed with confidence, knowing that the quality of their starting materials will support the integrity of their research outcomes.

References

  • How can mass spectrometry determine molecular weight of organic compounds? Tutoring Service. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Mass spectrometry (MS) - Organic Chemistry. Jack Westin. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • What is Mass Spectrometry? Broad Institute. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]

  • 1.3 Mass spectrometry (MS) - Organic Chemistry II. Fiveable. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation Tech Information. [Link]

  • Amide or Amino HPLC Columns What are the Differences. MicroSolv Technology Corporation Tech Information. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

Sources

X-ray crystallography data for N-methyl-4-(methylamino)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Characterization of N-methyl-4-(methylamino)butanamide hydrochloride: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Introduction

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. The exact three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. N-methyl-4-(methylamino)butanamide hydrochloride, a small molecule hydrochloride salt, presents a typical case for comprehensive structural analysis. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for determining the absolute, unambiguous 3D structure of a crystalline solid.

This guide provides a senior application scientist's perspective on the structural characterization of N-methyl-4-(methylamino)butanamide hydrochloride. It delves into a hypothetical, yet standard, workflow for obtaining its crystal structure, while also presenting a comparative analysis with other essential analytical techniques. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of not just the 'how' but the 'why' behind the chosen analytical strategies for small molecule characterization.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This information is critical for understanding intermolecular interactions, polymorphism, and for validating the structure of a newly synthesized compound.

Hypothetical Experimental Protocol for X-ray Crystallography

The following protocol outlines the steps to obtain the crystal structure of N-methyl-4-(methylamino)butanamide hydrochloride.

Part 1: Crystallization

The primary challenge in X-ray crystallography is often growing a high-quality single crystal suitable for diffraction. For a hydrochloride salt like N-methyl-4-(methylamino)butanamide hydrochloride, which is likely to be highly soluble in polar solvents, a systematic approach to crystallization is necessary.

  • Step 1: Purity Assessment: Before attempting crystallization, the purity of the bulk sample should be assessed by techniques such as NMR and LC-MS to ensure that impurities do not inhibit crystal growth.

  • Step 2: Solvent Screening: A broad range of solvents should be screened for solubility. For this compound, polar solvents like water, methanol, and ethanol are good starting points.

  • Step 3: Crystallization Method Selection:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol) is prepared and left in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystallization.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.

    • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

  • Step 4: Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.

Part 2: Data Collection and Structure Solution

  • Step 1: Mounting and Screening: The flash-cooled crystal is mounted on a goniometer in the X-ray beam of a diffractometer. A series of diffraction images are collected to assess the quality of the crystal.

  • Step 2: Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity and position of the diffraction spots are recorded.

  • Step 3: Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis purity Purity Assessment (NMR, LC-MS) dissolve Dissolution in Solvent purity->dissolve slow_evap Slow Evaporation dissolve->slow_evap Method 1 vapor_diff Vapor Diffusion dissolve->vapor_diff Method 2 cooling Cooling dissolve->cooling Method 3 mount Crystal Mounting & Screening slow_evap->mount vapor_diff->mount cooling->mount collect X-ray Data Collection mount->collect solve Structure Solution collect->solve refine Structure Refinement solve->refine final_structure final_structure refine->final_structure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. The following sections compare X-ray crystallography with other key methods for analyzing N-methyl-4-(methylamino)butanamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For N-methyl-4-(methylamino)butanamide hydrochloride, ¹H NMR would be used to confirm the presence of the N-methyl groups, the methylene groups of the butane chain, and the amide and amine protons.

  • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Provided 3D atomic coordinates, bond lengths, bond angles, intermolecular interactionsChemical connectivity, electronic environment of nuclei, dynamic processes in solution
Key Advantage Unambiguous determination of absolute structure and stereochemistryProvides structural information in a biologically relevant state (solution)
Key Limitation Requires a high-quality single crystalDoes not provide information on solid-state packing or polymorphism
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Electrospray Ionization (ESI-MS): A soft ionization technique ideal for polar molecules like N-methyl-4-(methylamino)butanamide hydrochloride. It would be used to confirm the molecular weight of the protonated molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Provided 3D atomic arrangementMolecular weight and elemental composition
Key Advantage Complete 3D structureHigh sensitivity and accuracy in mass determination
Key Limitation Requires a crystalline sampleDoes not provide information on stereochemistry or atomic connectivity
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, purity, and identify polymorphic forms.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and solvent content.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyThermal Analysis
Information Provided Static 3D structureThermal transitions (melting, decomposition), purity
Key Advantage Atomic-level structural detailProvides information on physical properties and stability
Key Limitation Provides no information on thermal behaviorProvides no information on chemical structure
Visualizing the Analytical Strategy

analytical_strategy cluster_primary Primary Characterization cluster_solid_state Solid-State Analysis start N-methyl-4-(methylamino)butanamide hydrochloride nmr NMR (1H, 13C) - Chemical Connectivity start->nmr ms Mass Spectrometry - Molecular Weight start->ms xrd X-ray Crystallography - Absolute 3D Structure nmr->xrd Structure Confirmed ms->xrd MW Confirmed thermal Thermal Analysis (DSC, TGA) - Purity, Melting Point xrd->thermal Characterize Bulk pxrd PXRD - Phase Purity xrd->pxrd Confirm Bulk Phase final_data Comprehensive Data Package thermal->final_data pxrd->final_data

Caption: A comprehensive analytical workflow for small molecule characterization.

Conclusion

The structural characterization of a novel compound like N-methyl-4-(methylamino)butanamide hydrochloride is a multi-faceted process that relies on the synergistic use of several analytical techniques. While NMR and mass spectrometry provide essential information on chemical connectivity and molecular weight, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional view of the molecule in the solid state. This detailed structural information is indispensable for understanding the fundamental properties of the molecule and for its rational development in pharmaceutical and material science applications. A thorough characterization, integrating data from all these techniques, provides the highest level of scientific confidence and is a critical component of any research and development program.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Safety Operating Guide

N-methyl-4-(methylamino)butanamide hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

N-methyl-4-(methylamino)butanamide hydrochloride (CAS: 1121527-44-3) is a secondary amine salt typically used as a synthesis intermediate in pharmaceutical development.[1] As a hydrochloride salt, it is hygroscopic and generates hydrogen chloride (HCl) gas upon thermal decomposition.

Core Directive: Do NOT dispose of this compound via municipal sewer systems (sink disposal) or standard refuse. The presence of the amine functionality and chloride counter-ion necessitates disposal via high-temperature incineration equipped with acid gas scrubbing. This guide defines the segregation, packaging, and disposal workflows required to maintain scientific integrity and regulatory compliance (RCRA/EPA).

Physicochemical Properties & Hazard Identification

Effective disposal requires understanding the chemical's behavior under stress. The following data informs the segregation strategy.

PropertyDataDisposal Implication
Molecular Formula

High Nitrogen content; potential

generation during combustion.[1]
Physical State Solid (Hygroscopic)Must be kept dry; moisture absorption can degrade packaging.
Acidity (pH) Acidic in solutionIncompatible with strong bases and oxidizers in waste streams.
GHS Classification Warning Acute Tox. 4 (Oral), Skin/Eye Irrit.[2] 2.
Decomposition

Releases toxic

and

fumes.

Critical Hazard Mechanism: Upon contact with strong oxidizers (e.g., nitric acid, permanganates), secondary amines can form nitrosamines , which are potent carcinogens. Therefore, strict segregation from oxidizing waste streams is mandatory.

Pre-Disposal: Stabilization & Segregation[1][3]

Before disposal, the waste must be characterized and stabilized.[3]

Step 1: Waste Stream Segregation[1][4]
  • Stream A (Solid Pure Substance): Expired or excess solid powder.

  • Stream B (Liquid Reaction Waste): Mother liquors or solvent washes containing the substance.

  • Stream C (Contaminated Debris): Gloves, weigh boats, and filter paper.

Step 2: Chemical Compatibility Check

Ensure the waste container does not contain:

  • Strong Oxidizers (Risk: Exothermic reaction/Nitrosamine formation).

  • Strong Bases (Risk: Liberates the free amine, increasing volatility and odor).

  • Reactive Metals (Risk: Hydrogen generation due to acidic nature).

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred Method)
  • Applicability: Pure substance, expired lots, or spill cleanup residues.

  • Methodology:

    • Primary Containment: Transfer the solid into a chemically resistant container (HDPE or Amber Glass) with a tight-fitting screw cap.

    • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to contain potential dust or leakage.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "N-methyl-4-(methylamino)butanamide HCl, 95%".[1]

      • Hazard Checkbox: Toxic, Irritant.[2]

    • Final Disposition: Transfer to the facility's Hazardous Waste Accumulation Area for pickup. The waste contractor will incinerate it in a kiln equipped with a scrubber to neutralize HCl emissions.

Protocol B: Liquid Waste (Solvent Mixtures)
  • Applicability: Reaction mixtures dissolved in methanol, DCM, or water.

  • Methodology:

    • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (

      
      ) to pH 5–9 only if required by your specific waste contractor. Otherwise, maintain as acidic waste to prevent volatile amine release.
      
    • Solvent Segregation:

      • If dissolved in Halogenated Solvents (e.g., DCM): Segregate into "Halogenated Waste" carboy.

      • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Water): Segregate into "Non-Halogenated Organic" carboy.

    • Documentation: Log the estimated concentration of the amine salt on the waste tag.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of N-methyl-4-(methylamino)butanamide HCl.

DisposalWorkflow Start Waste Identification: N-methyl-4-(methylamino)butanamide HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris PackSolid Pack in HDPE/Glass Jar Seal in 4-mil Poly Bag Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck BagDebris Double Bag in Clear Plastic Trash Bags Debris->BagDebris LabelSolid Label: 'Toxic Solid Organic' List Specific Chemical Name PackSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber for HCl/NOx) LabelSolid->Incineration Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, Water) SolventCheck->NonHalo Carboy Transfer to Appropriate Waste Carboy Halo->Carboy NonHalo->Carboy Carboy->Incineration LabelDebris Label: 'Contaminated Debris' (Trace Contamination Only) BagDebris->LabelDebris LabelDebris->Incineration

Figure 1: Decision matrix for the segregation and disposal of amine hydrochloride salts.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don PPE (Nitrile gloves, safety goggles, N95 dust mask or respirator).

Cleanup Protocol:

  • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup. Scoop into a waste container.

  • Wet Spill: Absorb with an inert material (vermiculite or sand). Do not use sawdust (reaction risk with nitrates/oxidizers if present).

  • Decontamination: Wipe the surface with a mild detergent and water solution. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59698565, N-methyl-4-(methylamino)butanamide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.